Isothiazol-3(2H)-one
Overview
Description
Isothiazol-3(2H)-one is a heterocyclic compound containing a sulfur and nitrogen atom in a five-membered ring. This compound is known for its broad-spectrum antimicrobial properties, making it a valuable component in various industrial and consumer products. Its chemical structure allows it to interact with a wide range of microorganisms, inhibiting their growth and proliferation.
Mechanism of Action
Mode of Action
It has been suggested that it may undergo selective [3 + 2] cycloaddition reactions with in situ formed nonstabilized azomethine ylide . This reaction selectively affords novel thiazolidines or cyclo-fused oxazolidinones depending on the Lewis acid catalyst system of the reaction used .
Biochemical Pathways
It is known that the compound can be synthesized via trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides . Additionally, it can undergo a ring transformation to 3,4-dihydro-1,3-thiazin-4(2H)-ones via a novel carbene addition–ring expansion sequence .
Result of Action
It has been suggested that the compound may have potential applications in the synthesis of novel thiazolidines or cyclo-fused oxazolidinones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-mercaptobenzothiazole with chloramine-T in the presence of a base. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the isothiazolone ring.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-mercaptobenzothiazole with chloramine-T, followed by purification steps to isolate the desired product. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Isothiazol-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the ring, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under mild conditions and result in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of thiols or amines.
Substitution: Substitution reactions involve the replacement of one or more atoms in the isothiazolone ring with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or amines.
Scientific Research Applications
Isothiazol-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The antimicrobial properties of this compound make it a valuable tool in biological research. It is used to study the effects of antimicrobial agents on different microorganisms and to develop new antimicrobial compounds.
Medicine: In medicine, this compound is investigated for its potential use in treating infections caused by resistant microorganisms. Its broad-spectrum activity makes it a promising candidate for the development of new antibiotics.
Industry: Industrial applications of this compound include its use as a preservative in paints, coatings, and personal care products. Its ability to inhibit the growth of bacteria and fungi helps extend the shelf life of these products.
Comparison with Similar Compounds
Isothiazol-3(2H)-one can be compared with other similar compounds, such as:
Benzothiazole: Benzothiazole is another heterocyclic compound containing sulfur and nitrogen. While it shares some structural similarities with this compound, it lacks the same broad-spectrum antimicrobial properties.
Thiazole: Thiazole is a five-membered ring containing sulfur and nitrogen, similar to this compound. thiazole derivatives are more commonly used in the synthesis of pharmaceuticals and agrochemicals rather than as antimicrobial agents.
Pyridazinone: Pyridazinone is a six-membered ring containing nitrogen atoms. It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. its mechanism of action and applications differ from those of this compound.
Properties
IUPAC Name |
1,2-thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIYRDNGCNKGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074935 | |
Record name | 3-Isothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-07-2 | |
Record name | Isothiazolin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isothiazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Isothiazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Isothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTHIAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57JT172V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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